D-64131
CAS No.: 74588-78-6
Cat. No.: VC0524872
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74588-78-6 |
---|---|
Molecular Formula | C16H13NO2 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | (5-methoxy-1H-indol-2-yl)-phenylmethanone |
Standard InChI | InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 |
Standard InChI Key | ICMIJSRDISNKOC-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of D-64131
Structural Characteristics
D-64131, systematically named (5-methoxy-1H-indol-2-yl)(phenyl)methanone, features a planar indole-phenone scaffold that facilitates hydrophobic interactions with tubulin's β-subunit . The methoxy group at position 5 of the indole ring enhances solubility in organic solvents like dimethyl sulfoxide (DMSO), while the phenylmethanone moiety contributes to steric complementarity within the colchicine-binding pocket .
Table 1: Key Physicochemical Properties of D-64131
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.28 g/mol |
Appearance | Yellow crystalline solid |
Melting Point | Not determined |
Boiling Point | 455.2°C at 760 mmHg |
Density | 1.231 g/cm³ |
Solubility | >10 mM in DMSO |
Storage Conditions | -20°C under inert atmosphere |
CAS Number | 74588-78-6 |
Data compiled from chemical databases and supplier specifications .
Synthetic Accessibility
The compound is synthesized via Friedel-Crafts acylation of 5-methoxyindole with benzoyl chloride, followed by purification through silica gel chromatography . Scale-up production utilizes bulk packaging in argon-sealed containers to prevent oxidative degradation, with analytical confirmation via high-performance liquid chromatography (HPLC) showing ≥98% purity .
Mechanism of Tubulin Inhibition
Binding Kinetics at the Colchicine Site
Fluorescence displacement assays using the probe molecule MDL-27048 demonstrate D-64131's high-affinity binding to the colchicine site, with apparent dissociation constants () of 0.12 μM for bovine brain tubulin versus 1.2 μM for avian erythrocyte tubulin . This 10-fold differential (Table 2) suggests isoform-selective interactions, potentially explaining its reduced neurotoxicity compared to taxanes .
Table 2: Comparative Binding Affinities of Tubulin-Targeting Agents
Compound | (Brain Tubulin) | (Erythrocyte Tubulin) | Selectivity Ratio |
---|---|---|---|
D-64131 | 0.12 μM | 1.2 μM | 10.0 |
Podophyllotoxin | 0.55 μM | 6.0 μM | 10.9 |
Combretastatin A4 | 0.25 μM | 3.8 μM | 15.2 |
Data derived from competitive fluorescence assays .
Effects on Microtubule Dynamics
At 0.53 μM IC50, D-64131 suppresses GTP-dependent tubulin polymerization by 50%, inducing mitotic arrest through spindle apparatus disruption . Live-cell imaging shows dose-dependent formation of multipolar spindles and nuclear blebbing within 6 hours, progressing to apoptosis via caspase-3 activation . Comparative studies indicate 74 nM IC50 against MEXF 989 melanoma cells, surpassing vinblastine's potency by 3.2-fold .
Preclinical Antitumor Efficacy
In Vitro Cytotoxicity Profile
D-64131 exhibits broad-spectrum activity across 14 tumor cell types, with mean IC50 values of 62 nM in proliferation assays . Notable sensitivity occurs in melanoma (IC50 = 74 nM) and non-small cell lung cancer (IC50 = 68 nM), while hematologic malignancies show moderate response (IC50 = 210 nM) .
Table 3: In Vitro Antiproliferative Activity of D-64131
Cell Line | Origin | IC50 (nM) |
---|---|---|
MEXF 989 | Melanoma | 74 |
A549 | Lung adenocarcinoma | 68 |
MCF-7 | Breast cancer | 89 |
HL-60 | Leukemia | 210 |
PC-3 | Prostate cancer | 155 |
Data from standardized MTT assays .
In Vivo Xenograft Studies
Oral administration (400 mg/kg/day) in nude mice bearing MEXF 989 tumors achieves 87% growth inhibition versus controls, with tumor volume doubling time increasing from 4.3 to 27.7 days . Histopathology reveals extensive necrosis without weight loss or hematologic toxicity, supporting a wide therapeutic index . Pharmacokinetic analysis shows 92% oral bioavailability and 6.8-hour plasma half-life, enabling once-daily dosing .
Structural-Activity Relationships
Critical Substituent Effects
Methoxylation at the indole 5-position enhances tubulin binding by 8-fold compared to des-methoxy analogs, while substituting the phenyl ring with electron-withdrawing groups (e.g., nitro) reduces activity . Molecular docking simulations identify hydrogen bonds between the indole NH and β-tubulin's Ala316 residue, with π-π stacking interactions involving Phe265 and Tyr202 .
Comparison to Structural Analogs
Inhibition assays reveal D-64131's superiority over first-generation 2-aroylindoles, showing 12-fold greater potency than SC-203908 in colchicine displacement . The compound maintains activity against multidrug-resistant cells overexpressing P-glycoprotein, unlike vinca alkaloids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume